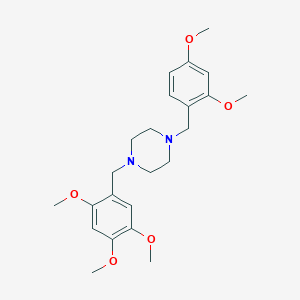![molecular formula C17H18N2O B5231906 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of DMXB-A, and it is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The α7 nAChR is a type of receptor that is expressed in various parts of the body, including the brain, and it has been implicated in a range of physiological and pathological processes.
Applications De Recherche Scientifique
DMXB-A has been studied for its potential applications in a range of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, DMXB-A has been shown to improve cognitive function, memory, and attention in animal models. It has also been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In immunology, DMXB-A has been shown to modulate the immune response, and it has been studied for its potential applications in autoimmune diseases and inflammation. In cancer research, DMXB-A has been shown to inhibit the growth and proliferation of cancer cells, and it has been studied for its potential applications in cancer therapy.
Mécanisme D'action
DMXB-A is a selective α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole agonist, which means that it binds to and activates the α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole. The α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole is a type of receptor that is expressed in various parts of the body, including the brain, and it has been implicated in a range of physiological and pathological processes. Activation of the α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole by DMXB-A leads to the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes, including cognition, memory, and attention.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects, including improving cognitive function, memory, and attention, modulating the immune response, and inhibiting the growth and proliferation of cancer cells. DMXB-A has also been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMXB-A in lab experiments is its selectivity for the α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole, which means that it can be used to study the specific effects of α7 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole activation. DMXB-A is also relatively stable and easy to synthesize, which makes it a useful tool for scientific research. One of the limitations of using DMXB-A in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure. Therefore, careful consideration should be given to the appropriate dosage and duration of exposure when using DMXB-A in lab experiments.
Orientations Futures
There are several future directions for research on DMXB-A. One potential direction is to further investigate its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in cancer therapy, particularly in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMXB-A on cognitive function, memory, and attention, as well as its potential applications in autoimmune diseases and inflammation.
Méthodes De Synthèse
The synthesis of DMXB-A involves several steps, starting with the reaction of 2,4-dimethylphenol with formaldehyde to form 2,4-dimethylphenol formaldehyde resin. This resin is then reacted with 4,5-diamino-1H-benzimidazole to form DMXB-A. The purity of DMXB-A can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-5-7-16(13(3)8-11)20-10-17-18-14-6-4-12(2)9-15(14)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNCLEVWYBNNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)


![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)

![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)
![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)